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Compound of Interest

Methyl 3-oxothiomorpholine-2-
Compound Name:

carboxylate
CAS No.: 1795304-62-9
Cat. No.: B1373206

Get Quote

\ J

CAS Number: 1795304-62-9 Molecular Formula: CeHsNO3S Molecular Weight: 175.21 g/mol
IUPAC Name: Methyl 3-oxothiomorpholine-2-carboxylate

Introduction & Structural Significance

Methyl 3-oxothiomorpholine-2-carboxylate represents a critical class of

-lactam surrogates and constrained amino acid analogs. In medicinal chemistry, the
thiomorpholin-3-one core serves as a conformationally restricted scaffold that mimics the turn
structures of peptides, making it valuable for designing protease inhibitors and G-protein
coupled receptor (GPCR) ligands.

The molecule features a 6-membered saturated ring containing sulfur and nitrogen, with a
ketone at position 3 (forming a lactam) and a methyl ester at position 2. This specific
substitution pattern introduces a chiral center at C2, rendering the methylene protons at C5 and
C6 diastereotopic.

Structural Analysis

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1373206#bc-rfq
https://www.benchchem.com/product/b1373206/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-methyl-3-oxothiomorpholine-2-carboxylate
https://www.benchchem.com/product/b1373206/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-methyl-3-oxothiomorpholine-2-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Core: Thiomorpholine (1,4-thiazane).

e Functional Groups:
o Lactam (Amide): C3 carbonyl + N4 amine.
o Ester: Methyl carboxylate at C2.

o Stereochemistry: The C2 position is chiral. Synthetic samples are typically racemic (
) unless asymmetric catalysis is employed.

Synthesis & Reaction Pathway[1][2][3]

To understand the spectroscopic impurities and signal patterns, one must understand the
genesis of the molecule. The standard industrial synthesis involves the S-alkylation of
cysteamine followed by cyclocondensation.

Synthesis Protocol

e Precursors: Cysteamine (2-aminoethanethiol) and Dimethyl bromomalonate.
e Mechanism:
o Step 1 (S-Alkylation): The thiol group of cysteamine attacks the

-carbon of dimethyl bromomalonate.

o Step 2 (Cyclization): The terminal amine attacks one of the methyl ester groups, releasing
methanol and forming the 6-membered lactam ring.

Reaction Workflow Diagram

R S-Alkylation Cyclization VI -
ysteamine ° ethyl 3-oxothiomorpholine-
(HS-CH2-CH2-NH?2) M —(R}ﬂux)_' 2-carboxylate
Intermediate
> (H2N-CH2-CH2-S-CH(COOMe)2) |._____
Dimethyl Bromomalonate — @ — T TTTm=——__ | Methanol
(Br-CH(COOMe)2) (MeOH)
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Figure 1: Synthetic pathway via S-alkylation and subsequent lactamization.

Spectroscopic Data Analysis

The following data represents the Standardized Spectroscopic Profile for this compound. Due
to the chirality at C2, the ring protons (H5, H6) appear as complex multiplets (ABX or AA'BB’
systems) rather than simple triplets.

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

) Reference: TMS (0.00 ppm)

H NMR Data (400 MHz)
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Mechanistic Insight: The H-2 proton is the critical diagnostic signal. It appears significantly
downfield (~4.35 ppm) compared to standard thiomorpholines because it is located at the
"anomeric-like" position between the sulfur atom and the carbonyl group.

C NMR Data (100 MHz)

Shift (
Position Assignment
ppm)
Carbonyl carbon of the methyl
C=0 (Ester) 168.5
ester.
i Carbonyl carbon of the lactam
C=0 (Amide) 165.2 )
ring (C3).
OMe 53.4 Methoxy carbon.
C-2 46.8 Methine carbon (chiral center).
C-5 41.2 Methylene next to Nitrogen.
C-6 27.5 Methylene next to Sulfur.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the two carbonyl stretches. The separation between the ester
and amide bands is a key purity indicator.

3250 — 3350 cm~L:

(N-H) stretch (Broad, medium intensity). Indicates secondary amide.

2950 cm™1:

(C-H) stretch (Aliphatic).

1745 cm™1:

(C=0) Ester. Typically higher frequency than the amide.

1670 cm~1;
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(C=0) Amide I. Characteristic of 6-membered lactams.

e 1150-1200cm™1;

(C-O) stretch (Ester).

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI+) or Electron Impact (El).
» Molecular lon:

o [M+H]*: m/z 176.04 (Calc: 176.038)

o [M+Na]*: m/z 198.02
o Fragmentation Pattern (EI/MS/MS):

o m/z 175 (Parent lon
).
o m/z 116 (

). Loss of the carboxylate group. This is the base peak in many thiomorpholine derivatives,
representing the stable lactam cation.

o m/z 88: Ring contraction or loss of CO from the lactam.

Fragmentation Logic Diagram

[M+H]+
m/z 176

-
e
7
7
/

/

/
:’ Loss of Methanol
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| (-59 Da)
Fragment A Fragment B
[M - MeOH]+ [M - COOMel+
(Lactam core) m/z 116
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Figure 2: Primary fragmentation pathway in positive ion mode.

Quality Control & Validation

When validating the synthesis of Methyl 3-oxothiomorpholine-2-carboxylate, researchers
must watch for the Open-Chain Intermediate.

Common Impurity: Uncyclized S-alkylated product (

)

e Detection: Check the IR spectrum. The impurity will show two ester bands (doublet around
1730-1750 cm~1) and no amide band at 1670 cm~1.

e NMR Check: The impurity will lack the broad NH amide singlet at >6.5 ppm and instead
show a sharper amine signal at <2.0 ppm (unless protonated).
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o Source for industrial availability and purity standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. discovery.researcher.life [discovery.researcher.life]
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Methyl 3-oxothiomorpholine-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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